molecular formula C17H16ClN3S B5856394 3-(4-Chloro-benzylsulfanyl)-4-ethyl-5-phenyl-4H-[1,2,4]triazole

3-(4-Chloro-benzylsulfanyl)-4-ethyl-5-phenyl-4H-[1,2,4]triazole

Cat. No.: B5856394
M. Wt: 329.8 g/mol
InChI Key: HCGWTECXVMDAQX-UHFFFAOYSA-N
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Description

3-(4-Chloro-benzylsulfanyl)-4-ethyl-5-phenyl-4H-[1,2,4]triazole is a triazole derivative with a 1,2,4-triazole core substituted at three positions:

  • Position 3: A 4-chlorobenzylsulfanyl group (-S-CH₂-C₆H₄-Cl).
  • Position 4: An ethyl group (-CH₂CH₃).
  • Position 5: A phenyl group (-C₆H₅).

This compound combines aromatic, alkyl, and sulfur-containing substituents, which influence its electronic, steric, and lipophilic properties. Triazole derivatives are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, though specific data for this compound requires further study .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-5-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3S/c1-2-21-16(14-6-4-3-5-7-14)19-20-17(21)22-12-13-8-10-15(18)11-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGWTECXVMDAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous triazole derivatives, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Table 1: Structural Comparison

Compound Name Position 3 Position 4 Position 5 Key Functional Groups
Target Compound 4-Chloro-benzylsulfanyl Ethyl Phenyl -S-CH₂-C₆H₄-Cl, -C₆H₅
3-(4-Chlorophenyl)-4-(4-methylphenyl)-... [] 4-Chlorophenyl 4-Methylphenyl Trifluoromethylbenzylsulfanyl -CF₃, -S-CH₂-C₆H₃-CF₃
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-... [] 4-Methoxyphenyl 4-Chlorophenyl 4-Methylbenzylsulfanyl -OCH₃, -S-CH₂-C₆H₄-CH₃
6c [] Benzoxazolyl 4-Methylphenyl Triazole-thione C=S, -C₆H₄-CH₃
4-(4-Chlorophenyl)-5-(4-nitrophenyl)-... [] Phenyl 4-Chlorophenyl 4-Nitrophenyl -NO₂, -C₆H₄-Cl
5-(4-Chlorophenyl)-3H-triazole-4-carbonitrile [] Carbonitrile N/A 4-Chlorophenyl -CN, -C₆H₄-Cl

Key Differences and Implications

Substituent Bulk and Lipophilicity: The ethyl group at position 4 in the target compound confers moderate lipophilicity compared to bulkier aryl groups (e.g., 4-methylphenyl in ). Ethyl may enhance membrane permeability compared to polar groups like -NO₂ () or -CN () . This contrasts with thione (C=S) derivatives (), which are less reactive as leaving groups .

Electronic Effects: The target lacks strong electron-withdrawing groups (e.g., -NO₂ in , -CN in ), resulting in a more electron-rich triazole core. This could influence binding to biological targets, such as enzymes requiring π-π interactions . The chlorine atom (para-substituted) in the benzylsulfanyl group may enhance stability via steric hindrance and hydrophobic interactions .

Biological Activity: Compounds with thione groups () often exhibit higher antimicrobial activity due to sulfur’s role in disrupting microbial enzymes. The target’s sulfanyl group may offer similar but less pronounced effects . Trifluoromethyl () and nitro () groups are associated with enhanced bioactivity but may increase toxicity risks compared to the target’s simpler substituents .

Synthetic Accessibility :

  • The target compound could be synthesized via nucleophilic substitution of a halogenated triazole precursor with 4-chlorobenzylthiol, analogous to methods in .

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